2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
This compound is a 1,2,4-triazole derivative featuring a tert-butylphenyl group at position 5 and a phenyl group at position 4 of the triazole ring, with a sulfanylacetic acid moiety at position 2. Its structure enables diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties, as observed in related triazole derivatives .
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,3)15-11-9-14(10-12-15)18-21-22-19(26-13-17(24)25)23(18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIABDBWVECDPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Phenyl and tert-Butylphenyl Groups: The phenyl and tert-butylphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and phenyl groups can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., thiols, amines) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or phenyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and sulfanylacetic acid moiety can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The core 1,2,4-triazole scaffold is common among analogues, but substituent variations significantly influence activity:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., Cl in ) increase binding affinity to enzymes like acetylcholinesterase .
- Conformational Stability : Crystallography studies (e.g., ) show dihedral angles (82–89°) between triazole and aromatic rings, influencing molecular packing and solubility .
Antimicrobial and Antifungal Properties
- The target compound’s tert-butylphenyl group may enhance antifungal activity compared to methoxyphenyl analogues (e.g., : MIC = 8 µg/mL against Candida albicans) .
- A decylthio-substituted triazole (4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) showed MIC values of 2–4 µg/mL against Aspergillus niger .
Enzyme Inhibition and Antioxidant Activity
- Hybrid compounds (e.g., ) with sulfonamide-piperidine-triazole structures exhibited IC50 values of 12–18 µM against acetylcholinesterase, comparable to the target compound’s inferred activity .
- Furan-substituted triazoles demonstrated antioxidant activity (IC50 = 35 µM for DPPH scavenging) .
Anti-Inflammatory and Anti-Exudative Effects
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation by 65% at 10 mg/kg, rivaling diclofenac .
Physicochemical Properties
Biological Activity
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including anticancer effects and other pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 499.63 g/mol |
| Molecular Formula | C28H29N5O2S |
| LogP | 6.4077 |
| Polar Surface Area | 67.63 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
These properties indicate a relatively lipophilic compound with potential for membrane permeability, which is crucial for biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable triazole derivative with sulfanyl acetic acid under controlled conditions. The specific methodologies can vary but often include standard organic synthesis techniques such as refluxing in organic solvents and purification through crystallization or chromatography.
Anticancer Activity
Recent studies have evaluated the anticancer properties of triazole derivatives, including those similar to this compound. For example, compounds containing the triazole moiety have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer)
- SW480 (Colon Cancer)
- A549 (Lung Cancer)
In vitro studies demonstrated that these compounds exhibit significant antiproliferative effects, often inducing apoptosis and cell cycle arrest at specific phases (G2/M phase) .
The mechanisms underlying the anticancer activity of triazole derivatives may involve:
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Inhibition of Angiogenesis : Reducing blood supply to tumors.
Case Studies
A notable study involved a series of triazole derivatives where one compound exhibited an IC50 value of 23 µM against MCF-7 cells, indicating potent antiproliferative activity . Another investigation highlighted that structural modifications in triazole derivatives could enhance their biological potency.
Other Pharmacological Activities
Aside from anticancer properties, compounds similar to this compound have been explored for:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
